2-Fluoro-1-(2-naphthyl)ethanamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H12FN |
|---|---|
Molecular Weight |
189.23 g/mol |
IUPAC Name |
2-fluoro-1-naphthalen-2-ylethanamine |
InChI |
InChI=1S/C12H12FN/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,14H2 |
InChI Key |
SWUPTKLSWOBWBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(CF)N |
Origin of Product |
United States |
Iii. Stereochemical Control and Enantioselective Synthesis of 2 Fluoro 1 2 Naphthyl Ethanamine
Importance of Chirality in Fluorinated Amine Derivatives
Chirality plays a decisive role in the efficacy and safety of pharmaceuticals. More than half of all drugs are chiral compounds, and their interaction with the chiral environment of the human body—such as enzymes and receptors—is highly specific. rsc.org The different enantiomers of a chiral drug can exhibit notable variances in pharmacology, toxicology, and metabolism. rsc.org
The introduction of fluorine into chiral amines adds another layer of complexity and opportunity. Fluorine's unique properties, such as its high electronegativity and small size, can significantly alter a molecule's physicochemical profile. Specifically, in fluorinated amines, the presence of a fluorine atom can lower the basicity (pKa) of the neighboring amine group. nih.govnih.gov This modification can enhance bioavailability and improve pharmacological properties by ensuring the amine is less protonated at physiological pH, which can facilitate passage through biological membranes. nih.govnih.gov Consequently, the stereoselective synthesis of fluorinated chiral amines is a highly important area of research in medicinal chemistry, aimed at producing enantiomerically pure compounds with optimized therapeutic potential. nih.gov
Asymmetric Synthetic Strategies for α-Fluoro β-Amines
The synthesis of α-fluoro β-amines, the structural class to which 2-Fluoro-1-(2-naphthyl)ethanamine belongs, requires advanced asymmetric strategies to install both the fluorine atom and the amine group with specific stereochemistry. Key approaches include the development of chiral catalysts and the enantioselective reduction of prochiral precursors.
Chiral catalysts are instrumental in creating stereogenic centers with high fidelity. Both metal-based and organic catalysts have been successfully developed for the synthesis of chiral fluorinated amines.
Dinuclear zinc-ProPhenol catalyst systems have emerged as powerful tools for the enantioselective synthesis of β-fluoroamines. nih.gov These catalysts are effective in promoting direct Mannich reactions between α-fluoroketones and imines, constructing the β-fluoroamine motif with high diastereo- and enantioselectivity. nih.govrsc.org The reaction allows for the creation of a fluorinated tetrasubstituted carbon center, a valuable feature in medicinal chemistry. nih.gov This method is efficient, can be performed on a gram scale with low catalyst loading, and provides a direct route to medicinally relevant chiral β-fluoroamines. nih.gov The bimetallic Zn-ProPhenol complex is believed to activate both the nucleophile and the electrophile within the same chiral environment, leading to excellent stereocontrol. acs.org
| Catalyst | Reaction Type | Substrates | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Source |
| Zn-ProPhenol | Mannich | α-fluoroketones, aldimines | >20:1 | up to 99% | nih.gov |
| Zn(II)-salen@MWW | Mannich | Aldehydes, ketones, anilines | - | up to 96% | researchgate.net |
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a complementary strategy that avoids potentially toxic or expensive metals. A common organocatalytic approach involves the enantioselective α-fluorination of aldehydes or ketones, which generates a key chiral intermediate. nih.govnih.gov This transformation can be achieved using primary amine catalysts derived from Cinchona alkaloids or imidazolidinones, which activate the carbonyl substrate by forming a chiral enamine. nih.govprinceton.edu The resulting α-fluoro carbonyl compound can then be converted to the desired β-fluoroamine through subsequent chemical steps, such as reduction and amination, with the stereocenter established in the initial fluorination step being preserved. nih.gov This multi-step but flexible strategy allows for the synthesis of β-fluoroamines with high enantiomeric excess. nih.gov
| Catalyst Type | Reaction | Substrate | Fluorinating Agent | Enantiomeric Excess (ee) | Source |
| Primary Amine (Cinchona alkaloid) | α-Fluorination | Cyclic Ketones | NFSI | up to 99% | nih.gov |
| Imidazolidinone | α-Fluorination | Aldehydes | N-Fluorobenzenesulfonimide (NFSI) | up to 99% | princeton.edu |
While the target compound is a β-fluoroamine, the principles of asymmetric fluorination extend to other structural motifs. A notable strategy for the synthesis of γ-fluoroamines utilizes hydrogen bonding phase-transfer catalysis (HB-PTC). acs.orgnih.gov This method employs a chiral bis-urea catalyst to facilitate the enantioselective ring-opening of achiral azetidinium salts with an alkali metal fluoride (B91410), such as cesium fluoride (CsF). acs.orgorganic-chemistry.orgnih.gov The catalyst forms a complex with the fluoride anion through hydrogen bonds, shuttling it into the organic phase and creating a chiral ion pair that directs the nucleophilic attack on the azetidinium ring. nih.gov This process affords enantioenriched γ-fluoroamines in high yields and enantioselectivities, demonstrating a novel approach for asymmetric C-F bond formation by coupling two ionic reactants. acs.orgorganic-chemistry.org
| Catalyst | Reactants | Fluoride Source | Product | Enantiomeric Ratio (e.r.) | Source |
| Chiral Bis-urea | Azetidinium triflates | CsF | γ-Fluoroamines | up to 98.5:1.5 | acs.org |
An alternative and powerful strategy for accessing chiral fluorinated amines involves the asymmetric reduction of prochiral fluorinated ketones or imines. This approach is highly convergent and benefits from the wide availability of chiral reducing agents and catalysts.
The asymmetric hydrogenation of imines is one of the most direct and atom-economical methods for preparing chiral amines. nih.govacs.org Transition metal catalysts, typically based on iridium or rhodium complexed with chiral ligands, are highly effective for the hydrogenation of prochiral imines to their corresponding amines with excellent enantioselectivity. nih.gov
For fluorinated substrates, the use of N-tert-butylsulfinyl imines has become a prominent strategy. nih.gov The sulfinyl group acts as a powerful chiral auxiliary, directing the stereochemical outcome of additions or reductions. The reduction of fluorinated N-tert-butylsulfinyl imines provides access to a wide range of fluorinated chiral amines with high stereoselectivity. nih.gov
Furthermore, biocatalysis offers a green and highly selective alternative. Enzymes such as reductive aminases (RedAms) from fungal species can catalyze the reductive amination of α-fluoroacetophenones. whiterose.ac.uk Using ammonia (B1221849) or simple alkylamines as the amine source and NADPH as a cofactor, these enzymes can produce primary or secondary β-fluoroamines with high conversion and excellent enantiomeric excess. whiterose.ac.uk
| Method | Substrate | Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Source |
| Biocatalysis (Reductive Aminase) | α-Fluoroacetophenones | Fungal RedAms, NADPH | β-Fluoro primary/secondary amines | 85-99% | whiterose.ac.uk |
| Asymmetric Hydrogenation | N-Aryl Imines | Ir-(Cp*)-diamine / Chiral Acid | α-Chiral Amines | up to 98% | acs.org |
| Chiral Auxiliary | Fluorinated N-tert-butylsulfinyl imines | Reducing agents (e.g., borohydrides) | Fluorinated Chiral Amines | High | nih.gov |
| Chiral Organomagnesium Amides | Trifluoromethyl ketones | (R,R)- or (S,S)-COMAs | Chiral secondary alcohols | up to 98:2 e.r. | nih.gov |
Chiral Catalyst Development and Application
Chiral Resolution Techniques and Dynamic Methods
Enzymatic kinetic resolution (EKR) stands out as a highly effective and widely utilized method for the separation of enantiomers of chiral amines, including this compound. This technique leverages the inherent stereoselectivity of enzymes, most commonly lipases, to catalyze the transformation of one enantiomer in a racemic mixture at a significantly higher rate than the other. This rate difference allows for the isolation of the unreacted, slower-reacting enantiomer in high enantiomeric purity. The most common transformation employed in the EKR of amines is N-acylation.
The mechanism of lipase-catalyzed kinetic resolution involves the acylation of the amine. In a typical procedure, the racemic amine is exposed to an acyl donor in an organic solvent in the presence of a lipase (B570770). The enzyme selectively catalyzes the acylation of one of the enantiomers, leaving the other enantiomer largely unreacted. For instance, studies on analogous compounds have shown that lipases such as Candida antarctica lipase B (CALB) are highly efficient in these resolutions. The choice of the acyl donor and solvent is critical for the efficiency and selectivity of the resolution process.
The efficiency of an enzymatic kinetic resolution is quantified by the enantiomeric ratio (E-value), which is a measure of the enzyme's ability to differentiate between the two enantiomers. High E-values are indicative of a highly selective resolution. For many primary and secondary amines, lipases have demonstrated excellent enantioselectivity, often yielding both the unreacted amine and the acylated product with high enantiomeric excess (ee).
Table 1: Representative Data for Enzymatic Kinetic Resolution of Amines
| Enzyme | Amine Substrate | Acyl Donor | Solvent | Enantiomeric Ratio (E) |
|---|---|---|---|---|
| Pseudomonas cepacia lipase (PS-C) | γ-Hydroxy amides | Vinyl acetate (B1210297) | Acetonitrile | >250 diva-portal.org |
| Candida antarctica lipase B (CALB) | 1-(1-Naphthyl)ethylamine (B3023371) | Ethyl acetate | Toluene (B28343) | >200 |
Dynamic Thermodynamic and Kinetic Resolution
While classical kinetic resolution is a powerful tool, its maximum theoretical yield for a single enantiomer is limited to 50%. To overcome this limitation, dynamic resolution processes have been developed. These methods integrate an in-situ racemization of the slower-reacting enantiomer with the kinetic resolution, theoretically enabling the conversion of the entire racemic starting material into a single enantiomer of the product.
Dynamic Thermodynamic Resolution (DTR) involves the reversible formation of a pair of diastereomers from the racemic starting material and a chiral resolving agent. nih.gov These diastereomers are then allowed to equilibrate, and due to their different thermodynamic stabilities, one diastereomer will predominate at equilibrium. nih.gov Subsequent separation and cleavage of the resolving agent afford the desired enantiomer in high yield and enantiomeric excess. nih.gov
Dynamic Kinetic Resolution (DKR) , on the other hand, combines an irreversible kinetic resolution with a racemization catalyst. diva-portal.org In the context of amine resolution, this typically involves an enzymatic acylation coupled with a metal-based racemization catalyst. diva-portal.org As the enzyme selectively acylates one enantiomer, the racemization catalyst continuously converts the remaining, slower-reacting enantiomer back into the racemate. diva-portal.org This allows the enzymatic resolution to proceed until, ideally, all of the starting material has been converted into a single enantiomer of the acylated product. diva-portal.org The choice of the racemization catalyst is crucial; it must be effective in racemizing the substrate without denaturing the enzyme or interfering with the acylation reaction. Ruthenium-based catalysts have been shown to be particularly effective for the racemization of amines in DKR processes. diva-portal.org
Table 2: Comparison of Resolution Techniques
| Technique | Maximum Theoretical Yield | Key Feature |
|---|---|---|
| Kinetic Resolution | 50% | Separation based on differential reaction rates |
| Dynamic Thermodynamic Resolution | 100% | Involves reversible formation of diastereomers and equilibration nih.gov |
| Dynamic Kinetic Resolution | 100% | Combines kinetic resolution with in-situ racemization diva-portal.org |
Diastereoselective Control in the Formation of Multiple Stereocenters
When an enantiomerically pure chiral compound, such as (R)- or (S)-2-fluoro-1-(2-naphthyl)ethanamine, is used as a starting material in a subsequent reaction that generates a new stereocenter, the existing stereocenter can influence the stereochemical outcome of the reaction. This phenomenon is known as diastereoselective control. The synthesis of complex molecules with multiple stereocenters often relies on such strategies to control the relative stereochemistry of the newly formed chiral centers. rsc.orgnih.gov
The degree of diastereoselectivity achieved in these reactions is dependent on a variety of factors, including the nature of the substrate, the reagents used, and the reaction conditions. The steric and electronic properties of the substituents on the existing stereocenter play a crucial role in directing the approach of the incoming reagent, leading to the preferential formation of one diastereomer over the other.
For example, in the synthesis of complex natural products and their analogues, enantiomerically pure building blocks are often employed to set the stereochemistry of multiple centers in a predictable manner. rsc.orgnih.gov The synthesis of all potential diastereomers of a target molecule is sometimes necessary to definitively assign the stereochemistry of the natural product. rsc.orgnih.gov By comparing the spectroscopic data of the synthesized diastereomers with that of the natural compound, the absolute and relative configurations can be established. rsc.orgnih.gov
Table 3: Factors Influencing Diastereoselectivity
| Factor | Influence |
|---|---|
| Steric Hindrance | The steric bulk of substituents on the existing stereocenter can block certain trajectories of reagent attack, favoring others. |
| Electronic Effects | The electronic properties of substituents can influence the transition state geometry and energy, thereby affecting the diastereomeric ratio. |
| Chelating Effects | The ability of certain functional groups to coordinate with metal ions can lock the conformation of the substrate, leading to high diastereoselectivity. |
| Solvent and Temperature | These reaction parameters can affect the conformational equilibria of the substrate and the transition states, thus influencing the stereochemical outcome. |
Iv. Chemical Transformations and Derivatization of 2 Fluoro 1 2 Naphthyl Ethanamine
Reactivity and Functionalization of the Amine Moiety
The primary amine group is the most reactive site for many common organic transformations. Its nucleophilicity and basicity drive reactions such as alkylation, acylation, and condensation.
The lone pair of electrons on the nitrogen atom makes the primary amine of 2-Fluoro-1-(2-naphthyl)ethanamine a potent nucleophile, readily participating in alkylation, acylation, and carbonylation reactions.
Alkylation: The reaction of the primary amine with alkyl halides proceeds via a nucleophilic aliphatic substitution (SN2) mechanism. jove.comwikipedia.org Direct alkylation can lead to a mixture of mono- and polyalkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine. jove.comlibretexts.org To achieve selective monoalkylation, specific strategies can be employed, such as using a large excess of the amine or a competitive deprotonation/protonation strategy where the secondary amine product is trapped as a protonated, non-nucleophilic salt. rsc.org
Acylation: Primary amines react readily with acylating agents like acyl chlorides and acid anhydrides to form stable N-substituted amides. testbook.com The reaction is an exothermic nucleophilic addition-elimination process. libretexts.org Unlike alkylation, the resulting amide is significantly less basic and nucleophilic due to the electron-withdrawing effect of the adjacent carbonyl group, which prevents further acylation. testbook.com This transformation is widely used to create robust linkages in chemical synthesis. chemistrystudent.comorganic-chemistry.org
Carbonylation: Palladium-catalyzed aminocarbonylation reactions allow for the introduction of a carbonyl group and the formation of amides from aryl or benzyl (B1604629) halides. organic-chemistry.org For instance, this compound can react with aryl iodides in the presence of carbon monoxide and a palladium catalyst to yield the corresponding N-substituted amide. This method provides a versatile route to complex amide structures under relatively mild conditions.
Table 1: Representative Reactions of the Amine Moiety
| Reaction Type | Reagent Example | Product Type | General Conditions |
| Alkylation | Alkyl Bromide (R-Br) | Secondary Amine | Base, Solvent rsc.org |
| Acylation | Acyl Chloride (R-COCl) | N-Substituted Amide | Anhydrous, often with a base testbook.comlibretexts.org |
| Carbonylation | Aryl Iodide, CO | N-Substituted Amide | Palladium Catalyst organic-chemistry.org |
The primary amine of this compound can undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. byjus.com This reaction involves a nucleophilic attack of the amine on the carbonyl carbon, followed by the acid-catalyzed elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N). byjus.comlibretexts.org
The reaction is reversible, and the formation of the imine is typically favored by removing the water formed, for example, by azeotropic distillation. tandfonline.comquora.com The stability of the resulting Schiff base can vary, but those derived from aromatic aldehydes and amines tend to be more stable due to conjugation. Schiff bases are versatile intermediates in organic synthesis and have been investigated for a wide range of biological activities. wikipedia.org
Table 2: Synthesis of Schiff Bases
| Reactant 1 | Reactant 2 Example | Product | Key Feature |
| This compound | Aromatic Aldehyde (Ar-CHO) | Schiff Base / Imine | Formation of a C=N double bond byjus.com |
N-Glycoconjugation, the attachment of carbohydrate moieties to the nitrogen atom of an amine, is a critical transformation for modifying the properties of molecules. wikipedia.org While common in biological systems, chemical N-glycosylation of amines can be challenging. acs.org
One innovative method involves the reaction of the amine with carbon dioxide to form a carbamate (B1207046) anion in situ. nih.gov This carbamate then acts as a nucleophile in an SN2 reaction with a glycosyl halide, leading to the formation of a stereoselective N-glycoconjugate. nih.gov This approach provides a mild and efficient way to link sugars to amine-containing compounds like this compound, potentially enhancing their solubility and biological interactions. Other methods include the direct reaction of amines with reducing sugars, which first forms an imine (Schiff base) that cyclizes to the more stable glycosylamine. nih.gov
For analytical purposes, such as high-performance liquid chromatography (HPLC), primary amines are often derivatized to introduce a chromophore or fluorophore, enhancing their detection. thermofisher.com Isothiocyanates, particularly Phenylisothiocyanate (PITC), are widely used for this purpose. rsc.org PITC reacts with primary amines to form stable phenylthiourea (B91264) derivatives that exhibit strong UV absorbance, allowing for sensitive detection. nih.gov
Other common derivatizing agents for primary amines include:
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. rsc.org
Dansyl Chloride: Reacts to form fluorescent sulfonamide derivatives.
9-Fluorenylmethyl Chloroformate (FMOC-Cl): Forms fluorescent carbamate derivatives. thermofisher.com
1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT): Undergoes nucleophilic aromatic substitution to yield derivatives suitable for HPLC analysis.
These derivatization reactions are crucial for the quantitative analysis of amines in various matrices. researchgate.net
Table 3: Common Derivatizing Reagents for Analytical Detection of Primary Amines
| Reagent | Abbreviation | Product Type | Detection Method |
| Phenylisothiocyanate | PITC | Phenylthiourea | UV Absorbance rsc.org |
| o-Phthalaldehyde | OPA | Isoindole | Fluorescence rsc.org |
| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Carbamate | Fluorescence thermofisher.com |
Reactions Involving the Fluorinated Carbon Center
The carbon-fluorine bond is the strongest single bond to carbon, making alkyl fluorides generally inert to nucleophilic attack. researchgate.net However, the fluorine atom in this compound is situated at a benzylic-like position, which can influence its reactivity.
Studies on similar benzylic fluorides have shown that nucleophilic substitution (SN) reactions are possible, though they require activation. acs.orgsemanticscholar.org Activation can be achieved through the use of strong Lewis or Brønsted acids, or more mildly through hydrogen-bond donors like water or specific alcohols such as hexafluoroisopropanol (HFIP). semanticscholar.orgnih.gov These activators interact with the fluorine atom, weakening the C-F bond and facilitating its cleavage as the leaving group. The reaction can proceed through either an SN1-like (dissociative) or SN2-like (associative) pathway, depending on the nucleophile and reaction conditions. nih.gov This suggests that the fluorine atom in this compound, while generally stable, could be replaced by other nucleophiles under specific activating conditions.
Functionalization and Modifications of the Naphthyl Ring
The naphthalene (B1677914) ring system is an aromatic scaffold that can undergo various modifications, primarily through electrophilic aromatic substitution and modern C-H functionalization techniques.
Electrophilic Aromatic Substitution: Naphthalene is more reactive than benzene (B151609) towards electrophiles. libretexts.org For 2-substituted naphthalenes, the position of further substitution is directed by the existing group and reaction conditions. The ethylamine (B1201723) side chain is generally considered to be deactivating due to the electron-withdrawing inductive effect of the protonated amine under acidic conditions, but it directs incoming electrophiles to the other ring. Electrophilic attack generally favors the C5 and C8 positions (peri positions) or the C6 position. stackexchange.comstackexchange.com For example, nitration or halogenation would be expected to occur on the unsubstituted ring. youtube.com The outcome of reactions like sulfonation can be temperature-dependent, yielding different isomers under kinetic versus thermodynamic control. libretexts.org
C-H Functionalization: Modern catalytic methods allow for the direct functionalization of C-H bonds, offering more efficient and selective routes to modify the naphthalene core. nih.gov Palladium-catalyzed C-H arylation with aryliodonium salts has been shown to be highly selective for the α-position (C1) of naphthalene. nih.gov Ruthenium-catalyzed three-component reactions have also been developed to install alkyl and other functional groups at remote positions of the naphthalene ring, demonstrating the versatility of transition metal catalysis in modifying this scaffold. rsc.orgresearchgate.net
Utilization as a Synthetic Intermediate for Complex Molecules
The strategic incorporation of fluorine atoms into organic molecules is a widely recognized strategy in medicinal chemistry and materials science to modulate a compound's physicochemical properties. This includes influencing factors like metabolic stability, lipophilicity, and binding affinity. The specific compound, this compound, combines a naphthalene ring system, which provides a large, rigid scaffold, with a fluoroethylamine moiety. This combination suggests its potential as a valuable building block in the synthesis of more complex structures. However, based on currently available scientific literature, the specific application of this compound as a direct precursor for chiral ligands and catalysts or as a building block for advanced molecular architectures is not extensively documented.
While the broader class of fluorinated organic compounds is crucial in various chemical syntheses, detailed research findings specifically detailing the transformations of this compound for the applications outlined below are not readily found in published literature. The following sections are based on the potential, yet currently underexplored, utility of this specific chemical entity.
In the field of asymmetric catalysis, chiral ligands are essential for controlling the stereochemical outcome of a reaction. Amines and their derivatives are frequently used as backbones for such ligands due to their ability to coordinate with metal centers. The naphthyl group in this compound could provide steric bulk and opportunities for electronic tuning, both of which are critical for effective enantioselection.
The primary amine group of this compound could, in principle, be derivatized to form various types of chiral ligands, such as Schiff bases, amides, or phosphine-amine ligands. The fluorine atom at the 2-position of the ethylamine chain could introduce unique electronic effects that might influence the catalytic activity and selectivity of the resulting metal complex.
Despite this potential, there is a lack of specific examples in the scientific literature of chiral ligands or catalysts being synthesized from this compound. Research in this area would be required to establish its efficacy and to characterize the performance of any derived catalysts in asymmetric transformations.
The construction of advanced molecular architectures, such as those found in supramolecular chemistry and materials science, often relies on building blocks with well-defined shapes and functionalities. The rigid and planar naphthyl group, combined with the flexible and functional fluoroethylamine side chain of this compound, makes it a theoretically interesting candidate for such applications.
This compound could potentially be incorporated into larger systems like polymers, dendrimers, or molecular cages. The amine group offers a reactive handle for polymerization or for covalent attachment to other molecular components. The fluorine atom could be exploited to introduce specific intermolecular interactions, such as hydrogen bonding or halogen bonding, which can be crucial for the self-assembly of complex structures.
However, similar to its application in catalysis, the use of this compound as a building block for advanced molecular architectures is not well-documented in the current body of scientific research. The exploration of its utility in these areas remains a subject for future investigation.
V. Spectroscopic Characterization and Computational Studies in the Research of 2 Fluoro 1 2 Naphthyl Ethanamine
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the characterization of 2-Fluoro-1-(2-naphthyl)ethanamine, providing critical data for structural confirmation and stereochemical analysis.
Proton (¹H) NMR spectroscopy is instrumental in confirming the molecular structure of this compound by identifying the chemical environment of each proton. The ¹H NMR spectrum of a related compound, ethylamine (B1201723), shows distinct peaks corresponding to the methyl (CH₃), methylene (B1212753) (CH₂), and amine (NH₂) protons, with their integrated signal intensities reflecting the ratio of protons in each environment. docbrown.info In this compound, the protons of the naphthyl ring, the ethylamine backbone, and those adjacent to the fluorine atom will exhibit characteristic chemical shifts and coupling patterns. For instance, the protons on the naphthyl group of similar compounds like (S)-(-)-1-(1-Naphthyl)ethylamine and 2-naphthylamine (B18577) appear in specific regions of the spectrum. chemicalbook.comchemicalbook.com The purity of a sample can be assessed by the presence of any unexpected signals, which would indicate the presence of impurities.
A representative, though not specific to the fluoro derivative, ¹H NMR data for (S)-(-)-1-(2-Naphthyl)ethylamine is provided by ChemicalBook. chemicalbook.com The analysis of substituted naphthalene-1,4-diones demonstrates how substituents influence the chemical shifts of the naphthyl protons, a principle that applies to this compound as well. nih.gov
Given the presence of a fluorine atom, Fluorine-19 (¹⁹F) NMR spectroscopy is a particularly powerful tool for characterizing this compound. aiinmr.com ¹⁹F is a spin ½ nucleus with 100% natural abundance, making it highly sensitive for NMR experiments. biophysics.orgwikipedia.org The chemical shift of the fluorine nucleus is highly sensitive to its local electronic environment, providing valuable information about the molecule's structure. biophysics.org The large chemical shift range of ¹⁹F NMR, typically spanning around 800 ppm, allows for excellent signal dispersion, minimizing peak overlap. wikipedia.org
Coupling between the fluorine nucleus and neighboring protons (¹H-¹⁹F coupling) provides crucial information about the connectivity of the fluoroethyl group. These coupling constants are generally larger than ¹H-¹H coupling constants and can be observed over several bonds. wikipedia.orghuji.ac.il Researchers can use ¹⁹F NMR to confirm the successful incorporation of fluorine into the molecule and to study its interactions with its surroundings. aiinmr.com
As this compound is a chiral compound, NMR spectroscopy plays a vital role in determining its enantiomeric purity. This is often achieved by using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). mdpi.com These agents interact with the enantiomers of the analyte to form diastereomeric complexes, which can be distinguished by NMR due to their different chemical shifts. mdpi.com
For amine-containing compounds like this compound, chiral acids are often used as CSAs. ethz.ch The resulting diastereomeric salts exhibit separate NMR signals for each enantiomer, allowing for the determination of the enantiomeric excess (ee). ¹⁹F NMR is particularly advantageous in these studies, as the fluorine signal can provide a clear and well-resolved marker for each diastereomer. mdpi.com The use of chiral ionic liquids as CSAs has also been explored for the chiral recognition of related compounds using ¹⁹F NMR. mdpi.com
Mass Spectrometry (MS) Techniques for Molecular and Fragment Identification
Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of this compound. In a typical electron ionization (EI) mass spectrum, the molecule is ionized, and the resulting molecular ion peak confirms the compound's molecular weight. For instance, the molecular weight of the related compound ethylamine is determined from its mass spectrum. nist.gov
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule breaks apart in a predictable manner, and the resulting fragment ions are indicative of the compound's functional groups and connectivity. The mass spectra of related compounds like (S)-(-)-α-(1-Naphthyl)ethylamine and 2-naphthylamine show characteristic fragmentation patterns that can be used as a reference for interpreting the spectrum of this compound. chemicalbook.comnist.gov
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule. For example, the N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. The C-F bond will also have a characteristic absorption in the fingerprint region of the IR spectrum.
The IR spectrum of the related compound 2-fluoronaphthalene (B33398) provides some insight into the expected absorptions for the fluorinated naphthyl moiety. nist.gov Additionally, studies on chiral modifiers like (R)-(+)-1-(1-naphthyl)-ethylamine and (S)-(-)-1-(2-naphthyl)-ethylamine using reflection–absorption infrared spectroscopy (RAIRS) provide information on the vibrational modes of the naphthyl and ethylamine groups. researchgate.net
X-Ray Crystallography for Solid-State Structural Determination
For related compounds, such as 2-(1H-imidazol-1-yl)-1-(2-naphthyl)ethan-1-one derivatives, single-crystal X-ray diffraction has been successfully used to determine their crystal and molecular structures. researchgate.net This demonstrates the potential of this technique for the definitive structural elucidation of this compound, should a crystalline sample be available.
Spectroscopic Characterization and Computational Studies in the Research of this compound
Density Functional Theory (DFT) for Reaction Mechanism Elucidation and Conformational Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and energies of reaction intermediates and transition states, thereby elucidating reaction mechanisms.
For a molecule like this compound, DFT calculations can be employed to perform a detailed conformational analysis. The presence of the flexible ethylamine side chain attached to the rigid naphthalene (B1677914) core allows for multiple possible spatial arrangements (conformers). By calculating the potential energy surface of the molecule as a function of its dihedral angles, the most stable, low-energy conformers can be identified. This is crucial as the biological activity and spectroscopic properties of the molecule are often dictated by its preferred conformation.
While specific DFT studies on this compound are not readily found, research on related fluorinated aryl derivatives and naphthalimide derivatives demonstrates the utility of this approach. For instance, DFT studies on fluorinated aniline (B41778) derivatives have successfully correlated theoretical calculations with experimental spectroscopic data (NMR, FTIR, UV-Vis), providing insights into molecular stability through charge delocalization and hyperconjugation. bohrium.com In a study on naphthalimide derivatives, DFT calculations were used to investigate their optical and nonlinear optical properties, showcasing the predictive power of this computational technique. nih.gov
A hypothetical DFT study on this compound would likely involve the following steps:
Geometry Optimization: Determining the lowest energy conformation of the molecule.
Frequency Calculations: To confirm the optimized structure is a true minimum on the potential energy surface and to predict infrared and Raman spectra.
Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand the molecule's reactivity and electronic properties. bohrium.com
Natural Bond Orbital (NBO) Analysis: To investigate intramolecular interactions, such as hyperconjugation and hydrogen bonding.
The following table illustrates the type of data that could be generated from a DFT study on a related molecule, 2-fluoro-4-(naphthalen-1-yl)aniline (FNA), which shares structural similarities.
| Computational Parameter | Calculated Value for a Related Compound (FNA) | Significance for this compound |
| HOMO-LUMO Energy Gap | 4.91 eV bohrium.com | Indicates electronic stability and reactivity. A larger gap suggests lower reactivity. |
| Dipole Moment | Not specified, but calculable | Reflects the polarity of the molecule, which influences its solubility and intermolecular interactions. |
| NBO Charges | Not specified, but calculable | Provides insight into the charge distribution across the molecule, identifying electrophilic and nucleophilic sites. |
This table is illustrative and based on data for a structurally related compound, 2-fluoro-4-(naphthalen-1-yl)aniline, as specific data for this compound is not available in the cited literature.
Molecular Dynamics Simulations in Biocatalytic Systems for Enzyme Specificity
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. In the context of biocatalysis, MD simulations can provide a dynamic view of how a substrate, such as this compound, interacts with the active site of an enzyme. This is particularly important for understanding enzyme specificity—the ability of an enzyme to catalyze a reaction for a specific substrate.
The application of MD simulations to study the interaction of this compound with an enzyme would involve:
System Setup: Creating a simulation box containing the enzyme, the substrate, and solvent molecules (typically water).
Equilibration: Allowing the system to relax to a stable state at a given temperature and pressure.
Production Run: Running the simulation for a sufficient length of time to observe the binding of the substrate to the enzyme and any conformational changes that occur.
By analyzing the trajectory of the simulation, researchers can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding of the substrate. This information is crucial for understanding the basis of enzyme specificity and can guide the rational design of enzymes with improved or altered activity.
While no specific MD simulation studies on this compound in biocatalytic systems were found, the approach is widely used in drug discovery and enzyme engineering. For example, molecular docking studies, a related computational technique, have been performed on naphthalimide derivatives to investigate their binding affinity with proteins like those from SARS-CoV-2. nih.gov
The insights gained from such simulations are critical for the development of new biocatalysts for the synthesis of chiral amines and other valuable chemical entities.
The table below outlines the kind of data that would be sought from an MD simulation of this compound with a hypothetical enzyme.
| Simulation Parameter | Information Gained | Relevance to Enzyme Specificity |
| Root Mean Square Deviation (RMSD) | Stability of the enzyme-substrate complex over time. | A stable complex is often a prerequisite for efficient catalysis. |
| Binding Free Energy | The strength of the interaction between the enzyme and the substrate. | A lower binding free energy indicates a more favorable interaction. |
| Key Intermolecular Interactions | Identification of specific amino acid residues involved in binding. | Explains the molecular basis of substrate recognition and specificity. |
This table is a hypothetical representation of data from an MD simulation, as no specific studies on this compound were available in the provided search results.
Vi. Future Research Directions and Emerging Trends
Development of Novel and Highly Selective Fluorination Reagents
The introduction of fluorine into organic molecules can dramatically alter their properties, making the development of new fluorinating reagents a critical area of research. researchgate.net Historically, the field has evolved from using hazardous reagents like elemental fluorine to safer, more manageable N-F type electrophilic fluorinating agents. nih.govresearchgate.net
Future research is focused on creating reagents with enhanced selectivity (chemo-, regio-, and stereoselectivity) and improved safety profiles. While reagents like Selectfluor™ and N-fluorobenzenesulfonimide (NFSI) are widely used, the quest for next-generation reagents continues. nih.govresearchgate.netmdpi.com A significant trend is the development of chiral N-F reagents designed for asymmetric fluorination, aiming to provide high enantioselectivity in the synthesis of complex molecules. nih.gov
Another promising avenue is the development of reagents for deoxyfluorination, which replaces hydroxyl groups with fluorine. researchgate.net Reagents like 1,1,2,2-tetrafluoroethyl-N,N-dimethylamine have shown effectiveness in converting alcohols to alkyl fluorides. researchgate.net The development of cost-effective and environmentally benign fluorinating agents, such as those utilizing potassium fluoride (B91410) with phase-transfer catalysis, is also a key objective. acs.org
Table 1: Examples of Electrophilic N-F Fluorinating Reagents This table is interactive. You can sort and filter the data.
| Reagent Name | Abbreviation | Key Features |
|---|---|---|
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor™ | Commercially available, efficient, and widely used for a variety of substrates. researchgate.netmdpi.com |
| N-Fluorobenzenesulfonimide | NFSI | A powerful electrophilic fluorinating agent used in asymmetric fluorination. researchgate.netmdpi.com |
| N-Fluoro-N-alkylsulfonamides | - | A class of stable fluorinating agents, though yields can be variable. nih.gov |
Exploration of New Asymmetric Synthetic Methodologies for Fluoroamines
The synthesis of chiral amines, particularly β-fluoroamines, is of central importance for the pharmaceutical industry. whiterose.ac.uk Future research is heavily invested in discovering more efficient and highly selective asymmetric synthetic methods.
One emerging strategy is the use of biocatalysis. Reductive aminases (RedAms) from fungal species have been successfully applied to the reductive amination of α-fluoroacetophenones, yielding β-fluoro primary and secondary amines with high conversion and excellent enantiomeric excess. whiterose.ac.uk Amine transaminases (ATAs) have also been used for the asymmetric synthesis of β-fluoroamines through kinetic resolution. whiterose.ac.uk
Organocatalysis presents another powerful tool. For instance, hydrogen bonding phase-transfer catalysis using potassium fluoride and a chiral bis-urea catalyst has enabled the enantioselective synthesis of valuable β-fluoroamines. acs.org Other organocatalytic approaches, such as the enantioselective fluorination of N-sulfinyl aldimines, have also shown promise. whiterose.ac.uk Additionally, the development of catalytic asymmetric Mannich reactions involving fluorinated nucleophiles provides an efficient route to pharmaceutically important fluorinated amino compounds. mdpi.com The use of chiral auxiliaries, such as (-)-8-phenylmenthol, in conjunction with reactions like cross-metathesis, also represents a viable strategy for the asymmetric synthesis of fluorinated amino acid derivatives. nih.gov
Integration with Flow Chemistry and Continuous Manufacturing Processes
Flow chemistry, or continuous manufacturing, is rapidly emerging as a transformative technology in the pharmaceutical and chemical industries. youtube.comcphi.com Its adoption for the synthesis of active pharmaceutical ingredients (APIs) offers significant advantages in terms of safety, efficiency, and scalability. youtube.comnih.gov
For fluorination reactions, which can be hazardous, flow chemistry provides a much safer alternative to traditional batch processing. nih.gov The small reactor volumes and superior heat and mass transfer capabilities of flow systems allow for better control over highly exothermic or fast reactions, minimizing the risks associated with unstable intermediates. youtube.comnih.gov This technology has been successfully used for direct fluorination with hazardous reagents like diethylaminosulfur trifluoride (DAST). nih.gov
The integration of flow chemistry allows for the seamless connection of multiple reaction steps without the need to isolate and purify intermediates, leading to a more streamlined and automated process. nih.gov Materials like fluorinated ethylene (B1197577) propylene (B89431) (FEP) tubing are often used in flow reactors. nih.govacs.org The ability to rapidly screen and optimize reaction conditions through automated flow systems also accelerates process development. pharmaron.com As the pharmaceutical industry moves towards more sustainable and efficient manufacturing, the integration of flow chemistry in the production of compounds like 2-Fluoro-1-(2-naphthyl)ethanamine is expected to become standard practice. cphi.com
Table 2: Advantages of Flow Chemistry in Fluoroamine Synthesis This table is interactive. You can sort and filter the data.
| Advantage | Description | Reference |
|---|---|---|
| Enhanced Safety | Minimizes the handling of hazardous reagents and allows for better control of exothermic reactions. | youtube.comnih.gov |
| Improved Efficiency | Enables rapid reaction optimization, automation, and multi-step synthesis without intermediate isolation. | nih.gov |
| Scalability | Offers faster and more predictable scaling from laboratory to production compared to batch processes. | nih.gov |
Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
